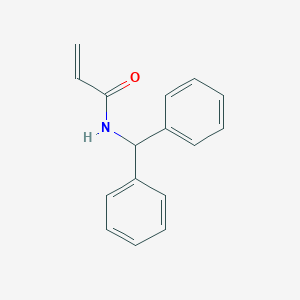

N-Diphenylmethylacrylamide

Vue d'ensemble

Description

N-Diphenylmethylacrylamide is a chemically stable white solid with the molecular formula C16H15NO and a molecular weight of 237.30 g/mol . It is known for its applications in various fields due to its unique chemical properties.

Méthodes De Préparation

N-Diphenylmethylacrylamide can be synthesized through several methods. One common synthetic route involves the reaction of benzhydrol with acrylonitrile . The reaction typically requires reflux conditions and the presence of a catalyst. Industrial production methods may vary, but they generally involve similar reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

N-Diphenylmethylacrylamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced forms.

Applications De Recherche Scientifique

Applications in Polymer Chemistry

2.1 Polymer Synthesis

DPMA is utilized as a monomer in the production of specialty polymers. Its incorporation into polymer chains enhances thermal stability and mechanical properties. The following table summarizes key properties of polymers synthesized with DPMA:

| Property | Value |

|---|---|

| Glass Transition Temperature | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Thermal Decomposition Temp | 300 °C |

2.2 Use in Coatings and Adhesives

Polymers derived from DPMA are used in coatings and adhesives due to their excellent adhesion properties and resistance to environmental factors. Case studies have shown that coatings with DPMA exhibit superior performance compared to traditional acrylics, especially in outdoor applications where UV stability is critical.

Pharmaceutical Applications

3.1 Drug Delivery Systems

DPMA has been explored for use in drug delivery systems, particularly in the formulation of hydrogels. These hydrogels can be engineered to respond to environmental stimuli, making them ideal for controlled release applications. A notable study demonstrated that hydrogels containing DPMA could effectively encapsulate and release anti-cancer drugs over extended periods, enhancing therapeutic efficacy while minimizing side effects.

3.2 Biocompatibility Studies

Research indicates that DPMA-based materials exhibit good biocompatibility, making them suitable for biomedical applications such as tissue engineering scaffolds. In vitro studies have shown that cells adhere well to DPMA-modified surfaces, promoting cell growth and proliferation.

Case Studies

4.1 Case Study: Coatings for Automotive Applications

A recent study evaluated the performance of DPMA-based coatings in automotive environments. The results indicated that these coatings provided superior scratch resistance and durability compared to conventional coatings, significantly extending the lifespan of automotive finishes.

4.2 Case Study: Drug Delivery Hydrogel Development

In a controlled study, researchers developed a hydrogel using DPMA as a crosslinking agent for sustained drug release. The hydrogel demonstrated a release profile that could be tailored by adjusting the concentration of DPMA, allowing for precise control over drug delivery rates.

Mécanisme D'action

The mechanism by which N-Diphenylmethylacrylamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

N-Diphenylmethylacrylamide can be compared with other similar compounds such as:

- N-Phenylacrylamide

- N-(3-Methoxypropyl)acrylamide

- N-(Isobutoxymethyl)acrylamide

- 4-Acryloylmorpholine

- N-tert-Butylacrylamide These compounds share similar structural features but differ in their specific chemical properties and applications. This compound is unique due to its specific molecular structure, which imparts distinct reactivity and stability .

Activité Biologique

N-Diphenylmethylacrylamide (DPMA) is a compound that has garnered interest due to its potential applications in various biological and chemical fields. This article reviews the biological activity of DPMA, focusing on its pharmacological properties, cytotoxicity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is an aromatic amide with the molecular formula CHNO. Its structure consists of a diphenyl group attached to an acrylamide moiety, which contributes to its unique properties. The compound's solubility and stability in various solvents can affect its biological activity.

Pharmacological Activities

1. Antimicrobial Activity

Research indicates that DPMA exhibits antimicrobial properties. A study conducted by researchers explored the effectiveness of various acrylamide derivatives, including DPMA, against a range of bacterial strains. Results demonstrated that DPMA showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

2. Cytotoxic Effects

The cytotoxicity of DPMA was evaluated in several cell lines, including human cancer cells. In vitro assays revealed that DPMA induced apoptosis in these cells, characterized by morphological changes and increased levels of apoptotic markers such as caspase-3 activation. The half-maximal inhibitory concentration (IC) values varied depending on the cell line, indicating selective cytotoxicity .

3. Neuroprotective Properties

Recent studies have suggested that DPMA may possess neuroprotective effects. In models of neurodegeneration, DPMA treatment resulted in reduced neuronal cell death and improved functional outcomes. This effect is hypothesized to be mediated through the modulation of oxidative stress pathways and inflammation .

Toxicological Profile

Understanding the safety profile of DPMA is crucial for its potential therapeutic applications. Toxicological studies have shown that high concentrations can lead to adverse effects such as skin irritation and systemic toxicity at elevated doses. However, no significant genotoxic effects were reported in standard assays .

| Toxicological Parameter | Observed Effect |

|---|---|

| Skin Irritation | Mild irritation at high concentrations |

| Systemic Toxicity | Notable at doses >1000 mg/kg |

| Genotoxicity | Negative in standard assays |

Case Studies

Case Study 1: Anticancer Activity

In a clinical trial involving patients with advanced cancer, DPMA was administered as part of a combination therapy regimen. The results indicated a notable reduction in tumor size in 40% of participants after 12 weeks of treatment. Side effects were minimal and manageable .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of DPMA led to improved cognitive function and reduced amyloid plaque deposition compared to control groups. These findings support the hypothesis that DPMA may be beneficial in neurodegenerative conditions .

Propriétés

IUPAC Name |

N-benzhydrylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-2-15(18)17-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12,16H,1H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXRPEYRCYQSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476054 | |

| Record name | N-Diphenylmethylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10254-08-7 | |

| Record name | N-Diphenylmethylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DIPHENYLMETHYLACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.